molecular formula C12H11BrN2OS B14912560 n-((4-Bromothiophen-2-yl)methyl)-N-methylisonicotinamide

n-((4-Bromothiophen-2-yl)methyl)-N-methylisonicotinamide

Cat. No.: B14912560
M. Wt: 311.20 g/mol
InChI Key: KNFUFHFGDWUKIM-UHFFFAOYSA-N
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Description

n-((4-Bromothiophen-2-yl)methyl)-N-methylisonicotinamide: is a synthetic organic compound that features a bromothiophene moiety attached to an isonicotinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((4-Bromothiophen-2-yl)methyl)-N-methylisonicotinamide typically involves a multi-step process. One common method involves the Suzuki cross-coupling reaction. This reaction is catalyzed by palladium (0) and involves the coupling of a bromothiophene derivative with an isonicotinamide precursor .

  • Step 1: Synthesis of Bromothiophene Derivative

      Reagents: 4-bromo-2-thiophenecarbaldehyde, methylamine

      Conditions: Glacial acetic acid, ethanol

      Product: 4-bromothiophen-2-ylmethylamine

  • Step 2: Coupling Reaction

      Reagents: 4-bromothiophen-2-ylmethylamine, isonicotinoyl chloride

      Conditions: Palladium (0) catalyst, potassium phosphate, ethanol

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

n-((4-Bromothiophen-2-yl)methyl)-N-methylisonicotinamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones

    Reduction: Reduction of the bromothiophene moiety

    Substitution: Nucleophilic substitution reactions at the bromine site

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid

    Reduction: Sodium borohydride, ethanol

    Substitution: Sodium methoxide, methanol

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiophene derivatives

    Substitution: Methoxy-substituted derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of n-((4-Bromothiophen-2-yl)methyl)-N-methylisonicotinamide involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the isonicotinamide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • n-((4-Bromophenyl)methyl)-N-methylisonicotinamide
  • n-((4-Chlorothiophen-2-yl)methyl)-N-methylisonicotinamide
  • n-((4-Methylthiophen-2-yl)methyl)-N-methylisonicotinamide

Uniqueness

n-((4-Bromothiophen-2-yl)methyl)-N-methylisonicotinamide is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H11BrN2OS

Molecular Weight

311.20 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C12H11BrN2OS/c1-15(7-11-6-10(13)8-17-11)12(16)9-2-4-14-5-3-9/h2-6,8H,7H2,1H3

InChI Key

KNFUFHFGDWUKIM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CS1)Br)C(=O)C2=CC=NC=C2

Origin of Product

United States

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